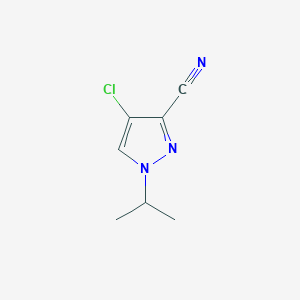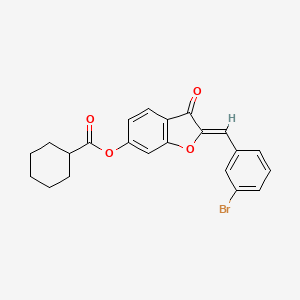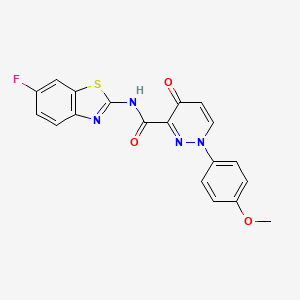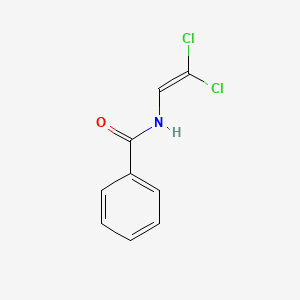![molecular formula C10H13NO2 B12220126 4-[(Oxolan-3-yloxy)methyl]pyridine](/img/structure/B12220126.png)
4-[(Oxolan-3-yloxy)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Oxolan-3-yloxy)methyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an oxolan-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxolan-3-yloxy)methyl]pyridine typically involves the reaction of pyridine derivatives with oxolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an oxolan-3-yloxy halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Scale-up procedures often require rigorous control of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-[(Oxolan-3-yloxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the oxolan-3-yloxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Oxolan-3-yloxy)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(Oxolan-3-yloxy)methyl]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The oxolan-3-yloxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-[(Piperidin-4-yloxy)methyl]pyridine: Another pyridine derivative with a piperidine ring instead of an oxolane ring.
4-(Oxolan-2-yl)methoxy)pyridine: A similar compound with a different substitution pattern on the oxolane ring.
Uniqueness
4-[(Oxolan-3-yloxy)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(oxolan-3-yloxymethyl)pyridine |
InChI |
InChI=1S/C10H13NO2/c1-4-11-5-2-9(1)7-13-10-3-6-12-8-10/h1-2,4-5,10H,3,6-8H2 |
InChI Key |
USGILLIDYIFCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12220044.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B12220045.png)
![ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate](/img/structure/B12220053.png)

![7-(5-chloro-2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12220067.png)

![(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12220087.png)


![3-(1H-benzimidazol-1-yl)-N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide](/img/structure/B12220097.png)

![3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B12220112.png)

![N-(4-{[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B12220118.png)
